Cobimetinib

Content Navigation

CAS Number

Product Name

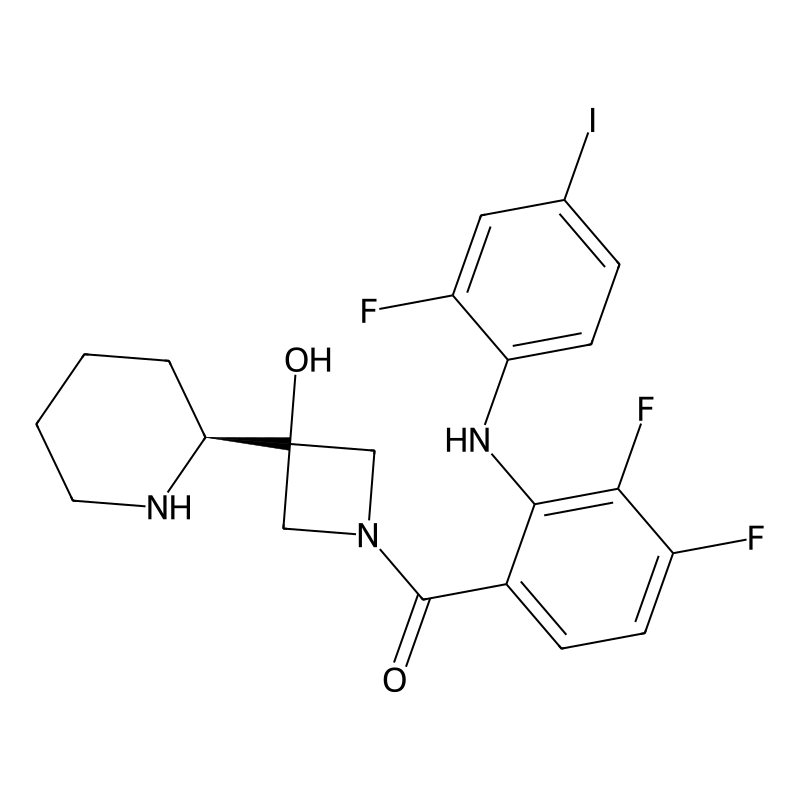

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cobimetinib RAS RAF MEK ERK pathway

Mechanism of Action and Pathway

Cobimetinib acts as a reversible inhibitor of MEK1 and MEK2, which are central components of the RAS/RAF/MEK/ERK signal transduction pathway [1]. This pathway regulates cell growth, proliferation, and survival, and its dysregulation is a common event in many cancers [2].

The following diagram illustrates the MAPK/ERK pathway and shows where this compound exerts its inhibitory effect.

This compound inhibits the phosphorylation and activation of ERK, a key downstream effector. In BRAF V600E/K mutant melanoma, combining this compound with the BRAF inhibitor vemurafenib provides dual inhibition of the pathway, helping to overcome resistance to BRAF inhibitor monotherapy [1].

Experimental Protocols and Analytical Methods

For researchers, precise quantification of this compound in biological samples is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Detailed UPLC-MS/MS Protocol for this compound Quantification in Plasma [3]

This validated method allows for the simultaneous determination of this compound and several other oral oncolytics.

- Sample Preparation: A simple protein precipitation is performed. A 50 μL aliquot of EDTA plasma is mixed with a working solution of internal standards (stable isotope-labelled analogues). Proteins are then precipitated by adding 200 μL of acetonitrile, followed by vortex mixing and centrifugation. The supernatant is diluted with water and transferred for analysis [3].

- Chromatography (UPLC):

- Column: Waters CORTECS UPLC C18 (2.1 × 50 mm, 1.6 μm).

- Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile.

- Gradient: Starts at 20% B, increases to 50% B over 5.0 min, then to 90% B by 6.0 min, before re-equilibration.

- Flow Rate: 0.8 mL/min.

- Injection Volume: 10 μL [3].

- Mass Spectrometry (Tandem MS):

- Ionization: Electrospray Ionization (ESI) in positive ion mode.

- Detection: Multiple Reaction Monitoring (MRM).

- MS Transitions: The specific mass transitions for this compound and its internal standard (13C6-cobimetinib) must be optimized on the instrument. The developed method had a quantification range for this compound of 6–1000 μg/L [3].

- Validation Parameters: The method was validated for within-day and between-day accuracy (86.8–115.0% and 89.7–111.9%, respectively) and precision (within-day <10.4%, between-day <7.4%) [3].

Clinical Development and Tolerability Findings

Clinical trials have explored this compound both as a monotherapy and in combinations, revealing important insights into its efficacy and safety profile.

| Regimen | Clinical Context | Key Efficacy Findings | Key Tolerability Findings |

|---|---|---|---|

| This compound Monotherapy [4] | Phase I in advanced solid tumors | Durable responses in BRAF V600E mutant melanoma patients. | MTD: 60 mg (21/7 schedule). Common AEs: diarrhea, rash, fatigue, edema, nausea. |

| This compound + Vemurafenib [1] | Approved for BRAF-mutant melanoma | Enhanced antitumor activity vs. either drug alone; counters BRAF-inhibitor resistance [1]. | Known MAPKi toxicities; requires careful management [1]. |

References

Comprehensive Technical Guide to Cobimetinib Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Introduction and Chemical Overview

Cobimetinib (GDC-0973, XL518) is a potent and selective oral inhibitor of MEK1/2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This cascade regulates crucial cellular processes including proliferation, differentiation, survival, and angiogenesis. Therapeutically, this compound is used in combination with vemurafenib for treating unresectable or metastatic melanoma with BRAF V600 mutations. Understanding its pharmacokinetic (PK) profile is essential for optimizing clinical use and managing drug interactions.

Absorption and Basic Pharmacokinetic Parameters

This compound demonstrates favorable oral absorption characteristics with predictable, dose-proportional kinetics.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Notes / Conditions |

|---|---|---|

| Absolute Bioavailability (F) | 46.2% | Healthy subjects [1] |

| Fraction Absorbed (Fa) | 88% (0.88) | Estimated from mass balance study [2] |

| Time to Cmax (Tmax) | 1-3 hours | Post oral administration [3] |

| Dose Proportionality | Linear | Range 3.5-100 mg [4] [1] |

| Apparent Clearance (CL/F) | 322 L/day | Inter-individual variability: 58% [4] |

| Central Volume of Distribution (V2/F) | 511 L | Inter-individual variability: 49% [4] |

| Terminal Half-life (t1/2) | ~2.2 days (50 hours) | Supports once-daily dosing [4] [1] |

| Protein Binding | 95% | In vitro, concentration-independent [3] |

The significant difference between the high fraction absorbed (Fa = 0.88) and the moderate absolute bioavailability (F = 0.46) indicates substantial first-pass metabolism. This was confirmed in a human mass balance study, which identified intestinal metabolism as a major contributor to this first-pass effect [2].

Distribution Characteristics

This compound has a large volume of distribution (511 L), indicating extensive tissue penetration beyond plasma. The drug is highly bound to plasma proteins (95%), which remains consistent across concentration ranges. The unbound fraction is therefore approximately 5%, which is pharmacologically relevant as only unbound drug can interact with its target. Population PK analyses demonstrated that body weight influences the volume of distribution, though the effect is not clinically significant enough to require dose adjustment [4].

Metabolism and Biotransformation Pathways

This compound undergoes extensive hepatic and intestinal metabolism, with CYP3A4 as the primary enzyme responsible for oxidative metabolism [2].

This compound metabolic pathway showing primary routes. The metabolic profile reveals M16 (glycine conjugate of hydrolyzed this compound) and unchanged this compound as the major circulating species in plasma, accounting for 18.3% and 20.5% of drug-related material, respectively. Other metabolites each represent less than 10% of circulating material [2]. In vitro phenotyping confirmed CYP3A4 as the predominant cytochrome P450 enzyme responsible for this compound oxidation, with additional contributions from UGT2B7-mediated glucuronidation [2] [3].

Excretion and Mass Balance

A human radiolabeled study provided complete characterization of this compound excretion pathways, with total radioactivity recovery of 94.3% (±1.6%) of the administered dose [2].

Table 2: Excretion and Mass Balance of [14C]this compound in Humans

| Parameter | Urine | Feces | Total |

|---|---|---|---|

| Total Radioactivity Recovery | 17.8% (±2.5%) | 76.5% (±2.3%) | 94.3% (±1.6%) |

| Unchanged this compound | 1.6% of dose | 6.6% of dose | 8.2% of dose |

| Metabolites | 16.2% of dose | 69.9% of dose | 86.1% of dose |

| Primary Metabolite in Excreta | M16 | Multiple oxidative metabolites | - |

The data indicate that this compound is primarily eliminated via hepatic metabolism with biliary excretion, with renal clearance playing a minor role. This extensive metabolism is evidenced by the small percentage of unchanged drug recovered in excreta (8.2% total) compared to the extensive metabolite profile [2] [1].

Experimental Methodologies

Human Mass Balance Study Design

The definitive human ADME study followed a clinical trial protocol with specific methodological details.

Experimental workflow for human mass balance study.

- Subjects: Six healthy male volunteers [2] [1]

- Dose: Single oral dose of 20 mg this compound containing 200 μCi of [14C]this compound, with radiolabel evenly distributed in the fluoro-iodoaniline ring [1]

- Sample Collection: Serial blood samples collected up to 408 hours post-dose, with complete urine and feces collection [2]

- Analytical Methods: Total this compound concentrations measured using LC-MS/MS; metabolite profiling performed using radiochemical detection; protein binding assessed using rapid equilibrium dialysis [3] [1]

- Safety Monitoring: Subjects confined initially with outpatient follow-up for 25 days [3]

In Vitro Metabolism Phenotyping

- Systems Used: Human liver microsomes, recombinant CYP enzymes, human hepatocytes [2]

- Chemical Inhibitors: Selective CYP3A4 inhibitor (CYP3cide) and broad CYP inhibitor (1-aminobenzotriazole) used to confirm enzymatic contributions [1]

- Analytical Methods: LC-MS/MS for metabolite identification and quantification [2]

Special Populations and Dosing Implications

Hepatic Impairment

A dedicated study evaluated this compound pharmacokinetics in subjects with hepatic impairment classified by Child-Pugh criteria [3]:

- Mild and Moderate Impairment: No clinically significant changes in total this compound exposure

- Severe Impairment: 30% lower total AUC0-∞ but approximately 2-fold higher unbound AUC0-∞, attributed to reduced plasma protein binding in these patients

- Dosing Recommendation: No dose adjustment required for any degree of hepatic impairment

Other Populations

Population PK analysis across 487 patients with solid tumors found no clinically significant effects on this compound exposure based on age, sex, renal function, race, cancer type, or co-administration with vemurafenib [4]. While age and body weight showed statistical significance in the model, the impact on steady-state exposure was limited (<25% change), supporting a fixed dose without need for individualization.

Clinical Implications and Conclusion

The extensive metabolism and significant intestinal first-pass effect of this compound have important clinical implications. The major role of CYP3A4 in this compound metabolism suggests potential drug-drug interactions with strong CYP3A4 inducers or inhibitors, though formal clinical recommendations require reference to current prescribing information. The lack of need for dose adjustments in hepatic impairment or other patient subgroups simplifies clinical use. The understanding of this compound's ADME properties, particularly the significant intestinal metabolism, provides a scientific basis for its clinical pharmacology and informs appropriate use in combination therapy for metastatic melanoma.

References

- 1. Absorption, Metabolism, Excretion, and the Contribution of ... [sciencedirect.com]

- 2. , Absorption , Excretion, and the Contribution of Intestinal... Metabolism [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Hepatic Impairment on this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics and dosing implications for ... [pubmed.ncbi.nlm.nih.gov]

Key Preclinical Findings on Cobimetinib in BRAF Mutant Models

The table below summarizes core findings from recent studies that utilized cobimetinib in BRAF mutant cellular models.

| Cell Line / Model | BRAF Status | Combination Agent(s) | Key Findings & Mechanisms | Experimental Evidence |

|---|---|---|---|---|

| WM9 & Hs294T Melanoma Cells (Resistant lines) [1] [2] | V600E mutation [1] [2] | Vemurafenib (BRAF inhibitor) | Resistant cells showed >1000x higher IC50 vs. control [2]. Exhibited a more invasive phenotype: ↑ migration/invasion, ↑ focal adhesions, ↑ invadopodia, ↑ protease secretion, and actin cytoskeleton rearrangement [1]. | Cell viability (XTT), scratch wound assay, Western blot, confocal microscopy, gelatin zymography [1] [2]. |

| HT29 Colon Cancer Cells [3] | V600E mutation [3] | None (MCL-1 study) | This compound suppressed MCL-1 (anti-apoptotic protein) expression/phosphorylation and induced BIM (pro-apoptotic protein). MCL-1 knockdown enhanced this compound-induced apoptosis in vitro and in vivo [3]. | Western blot, siRNA knockdown, apoptosis assays, xenograft studies [3]. |

| HT29 & WiDr Colon Cancer Cells [3] | V600E mutation [3] | A-1210477 (MCL-1 inhibitor) | The combination synergistically enhanced apoptosis. Mechanism involved disruption of MCL-1 interaction with pro-apoptotic BAK and BIM [3]. | Immunoprecipitation, apoptosis assays with pharmacological inhibitor [3]. |

| RKO Colon Cancer Cells (Isogenic) [3] | V600E vs. WT | None | Confirmed that the BRAF V600E mutation itself upregulates MCL-1 in a gene-dose-dependent manner via the MEK/ERK pathway [3]. | Ectopic BRAF V600E expression, ERK siRNA, Western blot [3]. |

| BRAF V600E Colorectal Cancer (Computational Model) [4] | V600E mutation | GDC-0994 (ERK inhibitor) | A computational model predicted that combining an ERK inhibitor with this compound and vemurafenib could lead to more effective suppression of the MAPK pathway and tumor growth in BRAF V600E CRC [4]. | Model calibrated with in vitro and in vivo xenograft data; simulated tumor responses [4]. |

Mechanism of Action & Signaling Pathway

This compound is a potent and selective allosteric inhibitor of MEK1/2 (mitogen-activated protein kinase kinase), a key component in the MAPK signaling pathway [5]. This pathway is frequently dysregulated in cancer.

The diagram below illustrates the canonical MAPK/ERK pathway and the site of this compound's action, which ultimately leads to the suppression of pro-survival and proliferative signals. The blue arrow indicates this compound's inhibitory action.

Core Experimental Protocols

The studies referenced employed standard, robust molecular and cellular biology techniques. Here are the methodologies for key experiments cited in the tables above.

Acquisition of Resistant Cell Lines

- Procedure: Naïve melanoma cell lines (e.g., WM9, Hs294T) with the BRAF V600E mutation are continuously exposed to increasing concentrations of both vemurafenib (BRAFi) and this compound (MEKi) over several months [1] [2].

- Culture Conditions: Cells are maintained in a medium containing a constant concentration of both inhibitors (e.g., 0.4 µM each). Control cells are treated with the vehicle solvent (DMSO) only [1] [2].

- Authentication: Resistant lines should be authenticated using methods like Short Tandem Repeat (STR) profiling and regularly tested for mycoplasma contamination [1].

Cell Viability and Proliferation Assay (XTT)

- Purpose: To determine the half-maximal inhibitory concentration (IC50) of drugs and assess cell proliferation rates [2].

- Procedure:

- Seed cells (e.g., 5,000 per well) in a 96-well plate.

- After 24 hours, expose cells to a range of drug concentrations.

- After the incubation period (e.g., 48 hours), add the XTT reagent mixture.

- Incubate for 3 hours at 37°C and measure the absorbance at 450 nm.

- Calculate IC50 values using appropriate software (e.g., GraphPad Prism) [2].

Analysis of Migration and Invasion (Scratch Wound Assay)

- Purpose: To evaluate the migratory and invasive capacity of cells [1].

- Procedure:

- Seed cells densely into 96-well plates coated with a basement membrane matrix (e.g., Matrigel).

- After 24 hours, create a uniform "scratch" in the cell monolayer using a specialized tool (e.g., WoundMaker).

- For invasion assays, cover the scratch with another layer of Matrigel to create a 3D barrier.

- Use live-cell imaging (e.g., IncuCyte system) to take phase-contrast images every 2 hours.

- Analyze the rate of wound closure with dedicated software modules [1].

Western Blotting Analysis

- Purpose: To detect and quantify specific proteins and their activation states (phosphorylation) in cell lysates [1] [3].

- Procedure:

- Lyse cells in a buffer containing protease and phosphatase inhibitors.

- Separate proteins by molecular weight using SDS-PAGE gel electrophoresis.

- Transfer proteins from the gel to a nitrocellulose membrane.

- Incubate the membrane with primary antibodies (e.g., against pERK, RUNX2, MCL-1, BIM, vinculin) and then with horseradish peroxidase (HRP)-conjugated secondary antibodies.

- Develop blots using enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imager [1] [3].

Research Implications & Future Directions

The preclinical data highlights several key concepts:

- Overcoming Resistance: The emergence of resistance to BRAF/MEK inhibitor combinations remains a major clinical hurdle. The studies point to anti-apoptotic proteins like MCL-1 and cytoskeleton remodeling as key resistance mechanisms, suggesting these are viable targets for new combination therapies [1] [3].

- Tumor Type Specificity: Responses to targeted therapies can vary significantly between cancer types (e.g., melanoma vs. colorectal cancer), often due to differences in feedback mechanisms and pathway redundancies, such as EGFR signaling in colorectal cancer [4].

- Novel Combinations: Preclinical evidence supports exploring this compound in combination with ERK inhibitors or MCL-1 inhibitors to achieve deeper and more sustained pathway suppression and to overcome inherent or acquired resistance [3] [4].

References

- 1. Phenotype switching in highly invasive resistant to ... [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of two melanoma cell lines resistant to BRAF ... [biosignaling.biomedcentral.com]

- 3. Mutant BRAF upregulates MCL-1 to confer apoptosis ... [pmc.ncbi.nlm.nih.gov]

- 4. Clinical responses to ERK inhibition in BRAF V600E [nature.com]

- 5. A first-in-human phase I study to evaluate the MEK1/2 inhibitor ... [pmc.ncbi.nlm.nih.gov]

Cobimetinib gene expression effects RNA seq analysis

Mechanism of Action and Effects on Gene Expression

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2 kinases, which are core components of the MAPK signaling pathway (also known as the RAS/RAF/MEK/ERK pathway) [1]. This pathway is frequently mutated in cancers, leading to uncontrolled cell proliferation and survival.

The diagram below illustrates how this compound targets this pathway and the subsequent cascading effects on gene expression.

This compound inhibits MEK1/2 in the MAPK pathway, leading to specific gene expression changes.

The primary consequence of MEK inhibition is the suppression of a pro-growth genetic program. Research has identified specific genes affected by this compound treatment [2]:

| Gene Symbol | Gene Name | Expression Change | Proposed Functional Role in Cancer |

|---|---|---|---|

| CCND1 | Cyclin D1 | Down | Promotes G1/S cell cycle progression |

| E2F1 | E2F Transcription Factor 1 | Down | Master regulator of DNA synthesis and cell cycle |

| CDC25C | Cell Division Cycle 25C | Down | Controls G2/M phase transition |

| CCNE2 | Cyclin E2 | Down | Regulates G1/S transition and DNA replication |

| MYC | MYC Proto-Oncogene | Down | Coordinates multiple proliferation programs |

| PCNA | Proliferating Cell Nuclear Antigen | Down | Essential for DNA replication and repair |

| PRKCA | Protein Kinase C Alpha | Up | Part of a potential compensatory survival pathway |

Experimental Findings from RNA-Seq Analysis

A 2018 study used RNA sequencing to analyze the transcriptomic response to this compound in HCT116 colorectal cancer cells [2]. The experimental workflow and key findings are summarized below.

RNA-seq experimental workflow for analyzing this compound's effects in colorectal cancer cells.

The study confirmed that this compound induced G1 phase cell cycle arrest and apoptosis (programmed cell death) in the cancer cells [2]. The RNA-seq analysis provided a comprehensive, unbiased look at the gene expression changes underlying these phenotypic effects.

- Differentially Expressed Genes (DEGs): The analysis identified 3,495 DEGs in this compound-treated HCT116 cells compared to untreated controls. Of these, 2,089 genes were upregulated, and 1,406 were downregulated [2].

- Functional Enrichment: Pathway analysis revealed that these DEGs were significantly enriched in critical biological processes, including cell cycle regulation, DNA replication, and DNA damage repair [2].

- Clinical Relevance: The study compared the this compound-induced DEGs with gene expression data from human colorectal cancer tissues versus normal tissues. They found that this compound effectively downregulated many genes that are highly expressed in actual tumors (like CCND1 and MYC) and upregulated some genes that are typically low in tumors (like PRKCA) [2]. This pattern suggests this compound can reverse some of the core gene expression signatures of cancer.

- Combinatorial Potential: The RNA-seq data also revealed a crucial finding for combination therapy: this compound treatment led to the upregulation of the PKC and PI3K signaling pathways. The study showed that simultaneously inhibiting these pathways along with MEK increased this compound's cancer-killing effect [2]. Furthermore, this compound was found to decrease TYMS (Thymidylate Synthetase) expression, which could help overcome resistance to the common chemotherapy drug 5-Fluorouracil (5-FU) [2].

Methodological Considerations for RNA-Seq

When interpreting or designing an RNA-seq study, key methodological steps and potential biases must be considered [3] [4].

| Step | Key Considerations | Potential Pitfalls |

|---|---|---|

| Experimental Design | Minimizing batch effects; having adequate biological replicates. | Uncontrolled variables leading to false positives. |

References

Molecular Mechanisms of Cell Cycle Arrest and Apoptosis

Cobimetinib inhibits the MEK/ERK pathway, leading to coordinated downregulation of cell cycle promoters and modulation of anti-apoptotic proteins. The table below summarizes the key molecular mechanisms and their functional outcomes.

| Mechanism | Functional Outcome | Key Genes/Proteins Involved | Relevant Cancer Type |

|---|---|---|---|

| Inhibition of MEK/ERK signaling | Suppression of cell proliferation [1] [2] | MEK, ERK | Multiple (CRC, HCC, etc.) |

| Induction of G1 Phase Cell Cycle Arrest | Halting of cell cycle progression [1] | CCND1 (Cyclin D1), E2F1, CCNE2, CDC25C, MYC, PCNA | Colorectal Cancer (HCT116 cells) |

| Promotion of Apoptosis | Activation of programmed cell death [1] [3] | MCL-1 (downregulated), BIM (upregulated) | Colorectal Cancer |

| Suppression of MCL-1 | Overcomes apoptosis resistance; enhances cell death [3] | MCL-1, BIM, BAK | BRAF V600E Colorectal Cancer |

| Inhibition of Angiogenesis | Suppression of tumor vascularization [2] | VEGFR, PDGF-R | Hepatocellular Carcinoma |

Beyond the direct inhibition of proliferation, the specific mechanisms are as follows:

- Cell Cycle Arrest: In HCT116 colorectal cancer cells, this compound induces G1 phase arrest by significantly downregulating crucial cell cycle regulators such as CCND1 (Cyclin D1), E2F1, CCNE2, CDC25C, MYC, and PCNA [1]. These genes are vital for DNA replication and G1/S phase transition.

- Apoptosis Induction: this compound triggers apoptosis by modulating the balance of pro- and anti-apoptotic proteins. A key mechanism involves the suppression of the anti-apoptotic protein MCL-1, which is often upregulated by oncogenic BRAF V600E to confer apoptosis resistance [3]. This compound treatment suppresses MCL-1 expression and phosphorylation, while also upregulating the pro-apoptotic protein BIM. The knockdown of MCL-1 significantly enhances this compound-induced apoptosis [3].

Experimental Protocols for Key Assays

The following are detailed methodologies from key studies that elucidated these mechanisms, providing a reference for experimental design.

Cell Viability (MTT) Assay [1] [2]

- Purpose: To determine the inhibitory effect of this compound on cell viability.

- Procedure: Seed cells (e.g., HCT116) in 96-well plates. After 24 hours, treat with a gradient of this compound concentrations. Following incubation (e.g., 72 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. After several hours, dissolve the resulting formazan crystals with a solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is calculated as a percentage relative to the control group.

Cell Cycle Analysis by Flow Cytometry [1]

- Purpose: To analyze the distribution of cells in different phases of the cell cycle.

- Procedure: Harvest this compound-treated and control cells. Fix the cells in cold ethanol (e.g., 70%) for several hours or overnight. After fixation, wash the cells and treat with RNase A. Then, stain the cellular DNA with propidium iodide (PI). Analyze the stained cells using a flow cytometer. The DNA content histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Analysis by Flow Cytometry [1]

- Purpose: To detect and quantify apoptotic cells.

- Procedure: Harvest this compound-treated and control cells. Wash the cells and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and propidium iodide (PI) for a short period in the dark. Analyze the cells by flow cytometry. This allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

-

- Purpose: To detect changes in protein expression and phosphorylation.

- Procedure: Lyse cells from treatment and control groups to extract total protein. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose). Block the membrane with a blocking buffer (e.g., 5% non-fat milk). Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, MCL-1, BIM, CCND1, β-actin as a loading control) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescence substrate and imaging system.

RNA Sequencing (RNA-seq) and Analysis [1]

- Purpose: To identify genome-wide changes in gene expression in response to this compound treatment.

- Procedure: Extract high-quality total RNA from treated and untreated HCT116 cells. Prepare cDNA libraries from the RNA. Sequence the libraries on an appropriate platform (e.g., Illumina). Map the resulting sequencing reads to a reference genome (e.g., human GRCh38). Identify Differentially Expressed Genes (DEGs) using bioinformatics software (e.g., DESeq2, edgeR) with defined thresholds (e.g., fold change > 2 and adjusted p-value < 0.05). Perform pathway enrichment analysis (e.g., GO, KEGG) on the DEGs to identify affected biological processes.

Signaling Pathways and Experimental Workflow

The diagram below illustrates the core signaling pathway targeted by this compound and the downstream effects on the cell cycle and apoptosis.

Mechanism of this compound-induced cell cycle arrest and apoptosis.

The following diagram outlines a typical experimental workflow for investigating this compound's mechanisms of action in vitro.

Experimental workflow for analyzing this compound mechanisms.

Research Implications and Future Directions

The elucidation of this compound's mechanisms provides a strong rationale for its use in combination therapies. Research shows that this compound can enhance the efficacy of 5-fluorouracil (5-FU) in colorectal cancer by decreasing TYMS (thymidylate synthetase) expression, a key mechanism of 5-FU resistance [1]. Furthermore, in BRAF V600E colorectal cancer, combining this compound with MCL-1 inhibitors (e.g., A-1210477) disrupts apoptosis resistance and synergistically induces cell death [3]. In hepatocellular carcinoma, this compound shows synergy with sorafenib by targeting both tumor cells and angiogenesis [2].

However, a phase Ib clinical trial indicated that combining this compound with an ERK inhibitor (GDC-0994) led to overlapping and cumulative toxicities that were difficult to manage, despite preclinical promise [4]. This highlights the critical challenge of translating potent mechanistic combinations into tolerable and effective clinical regimens.

References

- 1. Efficacy of the MEK Inhibitor this compound and Its Potential ... [pubmed.ncbi.nlm.nih.gov]

- 2. MEK inhibition by this compound suppresses hepatocellular ... [sciencedirect.com]

- 3. Mutant BRAF upregulates MCL-1 to confer apoptosis ... [pmc.ncbi.nlm.nih.gov]

- 4. A Phase Ib Study to Evaluate the MEK Inhibitor this compound in ... [pmc.ncbi.nlm.nih.gov]

Cobimetinib's Mechanism and Impact on DNA Replication

The table below summarizes the core action of cobimetinib and its downstream consequences on genes regulating DNA replication, based on a 2018 study in Cell Physiology and Biochemistry [1].

| Aspect | Description |

|---|---|

| Primary Mechanism | MEK inhibitor; blocks the MEK1/2 protein in the MAPK/ERK signaling pathway [1]. |

| Key Finding | RNA-seq analysis showed significant enrichment of differentially expressed genes (DEGs) in pathways including "cell cycle," "DNA replication," and "DNA damage repair" [1]. |

| Downregulated Genes | This compound treatment downregulated key promoters of DNA replication, including CCND1, E2F1, CDC25C, CCNE2, MYC, and PCNA [1]. |

| Overall Effect | Induces G1 phase cell cycle arrest in HCT116 colorectal cancer cells, thereby inhibiting DNA replication and subsequent cell proliferation [1]. |

The following diagram illustrates the proposed pathway through which this compound leads to the suppression of DNA replication, based on the findings from the study [1].

Simplified pathway of this compound's effect on DNA replication.

Detailed Experimental Protocol from Key Study

The foundational data comes from a 2018 study using HCT116 colorectal cancer cells. Here is a summary of their methodology [1]:

- Cell Line & Treatment: The study used the HCT116 human colorectal carcinoma cell line. Cells were treated with this compound, and various assays were performed to assess cell viability, cycle, and apoptosis.

- Key Assays:

- MTT Assay: Used to evaluate cell viability and proliferation after this compound treatment.

- Colony Formation Assay: Measured the long-term proliferative capacity and clonogenicity of cells post-treatment.

- Flow Cytometry: Employed to analyze cell cycle distribution (propidium iodide staining) and apoptosis (Annexin V staining).

- Molecular Analysis:

- RNA Sequencing (RNA-seq): This was the key technique for identifying 3,495 differentially expressed genes (DEGs) between treated and untreated cells.

- Pathway Enrichment Analysis: The DEGs were analyzed using bioinformatics tools to find enrichment in specific biological pathways like "DNA replication" and "cell cycle."

- qRT-PCR & Western Blotting: Used to validate the expression changes of specific genes (e.g., CCND1, E2F1, MYC) and proteins identified in the RNA-seq data.

Beyond DNA Replication: Broader Mechanistic Insights

While the direct study on this compound and DNA replication is from 2018, recent research on MEK inhibitors provides a deeper mechanistic understanding. A 2024 study published in Signal Transduction and Targeted Therapy investigated the MEK inhibitor trametinib in CAR-T cells. It found that MEK inhibition downregulates the transcription factors c-Fos and JunB, which form the AP-1 complex [2]. This downregulation led to a transcriptional reprogramming that reduced T cell exhaustion and differentiation [2]. Although this finding is in a different context, the MAPK/c-Fos/JunB axis represents a refined, transcription-level mechanism that could also underpin the gene expression changes observed in the earlier cancer cell study [1].

References

Cobimetinib protein binding and half-life

Cobimetinib Pharmacokinetic Profile

| Parameter | Summary of Data |

|---|---|

| Protein Binding | 95% bound to plasma proteins [1]. |

| Elimination Half-Life | Mean of 44 hours [1]. |

| Bioavailability | 46.2% absolute oral bioavailability [2]. |

| Routes of Excretion | Feces (76-77%), Urine (17.9-18%) [1]. |

| Primary Metabolic Pathways | Oxidation (mostly via CYP3A4) and glucuronidation (via UGT2B7) [1] [2]. |

Metabolism and Excretion

A human radiolabeled study provided a definitive account of the drug's disposition [2]. The diagram below illustrates the experimental workflow and key findings from this study.

The study also used Physiologically Based Pharmacokinetic (PBPK) modeling to determine that intestinal metabolism contributes significantly to the drug's first-pass effect [2].

Experimental Protocols for Key Findings

Human Mass Balance and Metabolism Study [2]

- Objective: To definitively characterize the absorption, metabolism, and excretion of this compound in humans.

- Design: A single-center, open-label study where six healthy male subjects received a single 20 mg oral dose of [14C]this compound.

- Methodology:

- Sample Collection: Serial blood, plasma, urine, and feces samples were collected for up to 17 days post-dose.

- Analysis: Total radioactivity was measured in all samples. Metabolite identification and profiling were performed in plasma, urine, and feces using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and radiometric detection.

- Key Measurements: Cumulative recovery of radioactivity in excreta, pharmacokinetic parameters for total radioactivity and parent drug, and identification of metabolite structures and abundances.

In Vitro and In Vivo Transporter Studies [3]

- Objective: To determine if this compound is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp), which limit brain penetration.

- In Vitro Methodology:

- Cell Models: Used Madin-Darby canine kidney (MDCKII) cells transfected with human MDR1 (P-gp) or mouse Bcrp1.

- Assay: Measured the directional transport (basolateral-to-apical vs. apical-to-basolateral) of this compound across cell monolayers. The involvement of transporters was confirmed using specific inhibitors (e.g., elacridar for P-gp).

- In Vivo Methodology:

- Animal Models: Used wild-type, Mdr1a/b(-/-) (P-gp knockout), Bcrp1(-/-), and triple-knockout mice.

- Procedure: Administered this compound orally or intravenously. Collected plasma and brain tissue at designated time points to measure drug concentrations and calculate the brain-to-plasma ratio (Kp).

- Pharmacodynamic Assessment: Measured the inhibition of phosphorylated ERK (pERK) in brain tissue as a marker of MEK target engagement.

Implications of Pharmacokinetic Properties

- Half-life and Dosing: The 44-hour half-life supports the standard regimen of 21 days on/7 days off, allowing sustained target inhibition while managing toxicity [1] [4].

- Transporter Effects: As a P-gp substrate, this compound has limited brain penetration, which may reduce efficacy against brain metastases but could also lower the risk of CNS-related adverse effects [3].

- Drug-Drug Interactions: As a substrate for CYP3A4, co-administration with strong or moderate CYP3A4 inhibitors or inducers will significantly alter this compound exposure, necessitating dosage adjustments [5].

References

- 1. This compound [en.wikipedia.org]

- 2. Absorption, Metabolism, Excretion, and the Contribution of ... [sciencedirect.com]

- 3. Role of P-glycoprotein on the brain penetration and ... [pubmed.ncbi.nlm.nih.gov]

- 4. A first-in-human phase I study to evaluate the MEK1/2 inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Monograph for Professionals [drugs.com]

Clinical Efficacy of Cobimetinib in Histiocytic Neoplasms

| Study / Report Type | Patient Population | Overall Response Rate (ORR) | Key Findings |

|---|---|---|---|

| Phase II Trial (NCT02649972) [1] [2] | Adults with various HN (ECD, LCH, RDD); mixed mutation status | 89% (16/18 patients) per PET criteria [1] | Durable responses; 100% of responses were ongoing at 1 year; efficacy across diverse MAPK mutations (BRAF, MEK, RAS, ARAF) [1] |

| Phase II Trial (NCT02649972) - FDA Submission [2] [3] | 26 adults with HN; 20 with BRAF V600E wild-type | 83.3% (20/24 pts) per PET criteria; 78.9% in BRAF wild-type [2] | Led to FDA approval (2022); median Duration of Response was 31.1 months [2] [3] |

| Retrospective Cohort Study [4] | 20 ECD patients outside clinical trial | 80% (16/20 patients) | ORR was significantly higher in patients with MAPK-ERK pathway mutations (93.3%) vs. unmutated (40%) [4] |

Cobimetinib's mechanism and clinical application are best understood in the context of the MAPK signaling pathway, as illustrated below.

Figure 1: this compound inhibits the MAPK pathway in histiocytic neoplasms. Somatic mutations constitutively activate this pathway, driving uncontrolled cell proliferation and survival. This compound directly targets MEK1/2, blocking downstream ERK signaling and transcription of growth-related genes [1] [5] [6].

Molecular Mechanism of Action

This compound is a selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase), which are central components of the RAS-RAF-MEK-ERK (MAPK) pathway [1] [2].

- Pathway Dysregulation in Histiocytosis: Histiocytic neoplasms are clonal hematopoietic disorders characterized by recurrent somatic mutations that constitutively activate the MAPK pathway. While about 50% of cases involve the BRAF V600E mutation, the other half harbor a diverse range of alterations in other pathway genes, including ARAF, RAF1, MEK1, MEK2, NRAS, and KRAS [1] [5].

- Key Mechanistic Insight: Research has confirmed that this diverse set of mutations all converge to cause ERK dependence, making MEK—the direct activator of ERK—a rational therapeutic target for all patients, regardless of their specific mutation [1].

Key Experimental Protocols and Evidence

The efficacy of this compound was established through a combination of clinical trials and supporting preclinical evidence.

Clinical Trial Protocol (Pivotal Phase II Study)

The key trial was an open-label, single-arm, Phase II study (NCT02649972) [1] [2].

- Patient Population: Adults with histologically confirmed histiocytic neoplasms (ECD, LCH, RDD, etc.) with multisystem, recurrent, or refractory disease. Patients with any tumor genotype were eligible, including those with BRAF V600E mutations who were intolerant to or could not access BRAF inhibitors [2].

- Intervention: This compound 60 mg was administered orally once daily for 21 consecutive days, followed by a 7-day break, in 28-day cycles [2] [3].

- Primary Endpoint: Overall Response Rate (ORR) assessed by PET Response Criteria [2].

- Key Mechanistic Finding from the Trial: Functional characterization of novel mutations (e.g., MEK2 Y134H, RAF1 K106N) from trial patients confirmed they were activating and conferred sensitivity to this compound in vitro, providing a direct biological rationale for the clinical responses observed across genotypes [1].

Supporting Preclinical and Clinical Methodologies

Several methodologies were crucial for establishing the drug's mechanism and efficacy.

- Mutation Analysis: Tumor DNA was sequenced via next-generation sequencing (NGS) panels or PCR-based methods to identify MAPK pathway mutations [4] [7].

- Pathway Activation Assessment: In cases where mutations were not detected, immunohistochemical staining for p-ERK (phosphorylated ERK) was used as a functional readout of MAPK pathway activation to guide treatment decisions [6].

- Response Assessment: Efficacy was primarily evaluated using FDG-PET/CT to measure metabolic response. Anatomical response was also assessed using RECIST 1.1 criteria with CT/MRI [1] [7].

Dosing, Toxicity, and Practical Considerations

While highly effective, managing this compound requires attention to its toxicity profile.

- Dosing and Toxicity Management: The most common adverse events include rash, diarrhea, fatigue, decreased ejection fraction, and serous macular edema [1] [6]. Dose reductions are frequently necessary; in one study, 56% of patients required at least one reduction [1]. Case reports demonstrate that even low-dose this compound (20-40 mg daily) can maintain disease

References

- 1. Efficacy of MEK Inhibition in Patients with Histiocytic Neoplasms [pmc.ncbi.nlm.nih.gov]

- 2. Phase 2 Trial of Single-Agent this compound for Adults with ... [sciencedirect.com]

- 3. FDA Approves this compound for Histiocytic Neoplasms [onclive.com]

- 4. Efficacy of MEK inhibitors in Erdheim-Chester disease [nature.com]

- 5. Histiocyte Society blueprint for non-Langerhans cell ... [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of Cerebral Histiocytosis With Low Dose of ... [pmc.ncbi.nlm.nih.gov]

- 7. Successful treatment of non-Langerhans cell histiocytosis with ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Cobimetinib BRAF V600 Mutation Testing

Introduction to BRAF V600 Mutations and Targeted Therapy

Clinical Significance of BRAF Mutations

In metastatic melanoma, BRAF V600 mutations occur in 40-60% of cases, with the V600E substitution representing approximately 75% of these mutations and V600K accounting for 15-20%. These mutations result in constitutive activation of the MAPK signaling pathway, driving uncontrolled cellular proliferation and survival. The development of targeted therapies against this pathway represents a paradigm shift in melanoma treatment, with combination therapy of BRAF and MEK inhibitors demonstrating superior efficacy compared to monotherapy approaches. [1] [2]

Cobimetinib and Vemurafenib Combination Therapy

This compound, a MEK inhibitor, combined with vemurafenib, a BRAF inhibitor, has shown significantly improved outcomes in patients with BRAF V600 mutation-positive advanced melanoma. The phase III coBRIM study demonstrated a progression-free survival of 9.9 months for the combination therapy compared to 6.2 months for vemurafenib monotherapy, representing a 49% reduction in the risk of disease progression or death. This combination therapy approach addresses the common development of acquired resistance to BRAF inhibitor monotherapy by providing more comprehensive pathway inhibition. [1]

Test Characteristics and Performance Specifications

cobas 4800 BRAF V600 Mutation Test Overview

The cobas 4800 BRAF V600 Mutation Test is a real-time PCR assay that has received FDA approval as a companion diagnostic for selecting patients with advanced melanoma for treatment with vemurafenib alone or in combination with this compound. This test detects BRAF codon 600 mutations in formalin-fixed, paraffin-embedded (FFPE) tissue specimens, with capability to identify V600E, V600D, V600E2, and V600K mutations, which collectively represent approximately 90% of all BRAF mutations found in melanoma. The test demonstrates higher sensitivity than traditional Sanger sequencing, enabling detection of V600E mutations at a ≥5% mutation level in FFPET samples. [3]

Technical Specifications and Performance Metrics

Table 1: Performance Characteristics of the cobas 4800 BRAF V600 Mutation Test

| Parameter | Specification | Details |

|---|---|---|

| Sample Type | Formalin-fixed, paraffin-embedded (FFPE) tissue | Human melanoma tissue |

| Detected Mutations | BRAF codon 600 mutations | V600E, V600D, V600E2, V600K |

| Sensitivity | ≥5% mutation level | For V600E in FFPET |

| Throughput | Up to 94 samples | Per single run |

| Turnaround Time | <8 hours | From specimen receipt |

| Mutation Coverage | ~90% | Of BRAF mutations in melanoma |

Table 2: Comparison of BRAF Mutation Detection Methods

| Method | Principle | Sensitivity | Turnaround Time | BRAF Variants Detected |

|---|---|---|---|---|

| cobas 4800 | Real-time PCR | High (≥5%) | <8 hours | V600E, V600K, V600D, V600E2 |

| Sanger Sequencing | DNA sequencing | Low (~20%) | 3-5 days | All sequence variants |

| Next-Generation Sequencing | Massively parallel sequencing | Moderate (~5%) | 5-10 days | Comprehensive variant detection |

| Immunohistochemistry (VE1) | Antibody detection | Variable | 1-2 days | V600E only |

| Idylla BRAF Mutation Test | Cartridge-based PCR | High | ~2 hours | V600E, V600K, V600D, V600R, V600M |

| Droplet Digital PCR | Partitioned PCR | Very High (~0.1%) | 6-8 hours | Specific predefined mutations |

Detailed Testing Methodology

Sample Preparation and Requirements

The testing process begins with FFPE tissue blocks sectioned at 4-10μm thickness. An experienced pathologist must first evaluate hematoxylin and eosin-stained slides to estimate tumor content, with macrodissection performed if necessary to enrich for neoplastic cells when tumor content is low (<20%). The cobas 4800 system utilizes the Cobas DNA Sample Preparation Kit for DNA extraction, with DNA concentration and quality verification performed using spectrophotometric methods such as NanoDrop or fluorometric quantification using Qubit Fluorometer. [2]

Testing Workflow and Procedural Details

Quality Control and Result Interpretation

The cobas 4800 system incorporates internal controls to ensure assay validity, including amplification controls to verify PCR performance and quantification standards. A result is considered positive for a BRAF V600 mutation when the cycle threshold (Ct) value falls within the validated range for any of the detected mutations. The test software automatically interprets results, eliminating subjective interpretation. For discordant results or samples with low DNA quality/quantity, confirmation with an alternative method such as next-generation sequencing or digital PCR is recommended. [3] [2]

Comparative Method Performance Data

Analytical Sensitivity Across Platforms

Recent comparative studies have evaluated the performance of various BRAF mutation detection methods. In a comprehensive assessment of seven different platforms, digital PCR-based assays and the cobas test demonstrated the highest sensitivity at 51.0%, followed by NGS Illumina (45.1%), Oncomine NGS/PNA-Q-PCR (43.1%), and Idylla (37.2%). The agreement between different techniques ranged from moderate to strong, with the poorest agreement observed between Cobas and Idylla (Kappa=0.57). Notably, there was near-perfect agreement between NGS Illumina and ddPCR Bio-Rad assays for mutant allele frequency quantification (ICC=0.99). [4]

Practical Implementation Considerations

Table 3: Operational Characteristics of Rapid BRAF Testing Methods

| Test Method | Hands-on Time | Total Turnaround Time | DNA Isolation Required | Automation Level |

|---|---|---|---|---|

| cobas 4800 | Moderate | <8 hours | Yes | Semi-automated |

| Idylla | Minimal | ~2 hours | No (integrated) | Fully automated |

| BRAF-VE1 IHC | Moderate | 1-2 days | No | Manual |

| Droplet Digital PCR | High | 6-8 hours | Yes | Semi-automated |

| Sanger Sequencing | High | 3-5 days | Yes | Manual |

Clinical Applications and Implementation

Patient Selection for Targeted Therapy

The primary clinical application of BRAF V600 mutation testing is treatment selection for patients with advanced melanoma (stage IIIC or IV). According to national and international guidelines, mutational testing is mandatory before initiating systemic targeted therapy with BRAF/MEK inhibitors. The cobas 4800 test was utilized in pivotal clinical trials for this compound and vemurafenib, establishing its role as a companion diagnostic. The test's ability to detect both common and rare V600 mutations ensures that patients with various BRAF mutations can be identified for appropriate targeted therapy. [3] [2]

Response Monitoring and Resistance Prediction

References

- 1. Vemurafenib plus this compound in unresectable stage IIIc or stage IV... [bmccancer.biomedcentral.com]

- 2. Rapid BRAF mutation tests in patients with advanced ... [pmc.ncbi.nlm.nih.gov]

- 3. cobas® 4800 BRAF V600 Mutation Test [diagnostics.roche.com]

- 4. Cross-method comparison for BRAF p.V600 mutation ... [sciencedirect.com]

Cobimetinib in vivo mouse implantation models

Cobimetinib in Preclinical Mouse Models

The table below summarizes the primary applications of this compound in mouse models as found in the current literature.

| Application Area | Combination Drug(s) | Mouse Model Type | Key Findings/Model Utility | Citation |

|---|---|---|---|---|

| Melanoma Combination Therapy | Vemurafenib (BRAF inhibitor) | Mouse implantation model (cell line not specified) | This compound prevented vemurafenib-mediated growth enhancement of a wild-type BRAF tumor cell line. | [1] |

| Pharmacokinetics & Drug-Drug Interactions | Itraconazole (CYP3A inhibitor), Rifampin (CYP3A inducer) | Transgenic CYP3A4 models (e.g., Cyp3a−/−Tg-3A4Hep/Int) |

The model predicted the clinical effect of CYP3A inhibitors/inducers on this compound exposure, confirming intestinal first-pass metabolism. | [2] |

| Validating In Vitro Predictions | Belvarafenib (pan-RAF inhibitor) | Xenograft models (cell line not specified) | Computational model predictions of tumor growth based on in vitro dose-response data were successfully validated in vivo. | [3] |

Detailed Experimental Protocols

The following sections provide more detailed methodologies based on the search results.

Protocol 1: Pharmacokinetic Study in Transgenic Mouse Models

This protocol, derived from the study on the oral disposition of this compound, outlines the use of humanized CYP3A4 mouse models to investigate its absorption and metabolism [2].

- Objective: To test the hypothesis that this compound undergoes intestinal first-pass metabolism and to predict the effect of CYP3A-based Drug-Drug Interactions (DDIs) in humans.

- Mouse Models: Female, 8-10 week old mice of the following genotypes:

Cyp3a−/−(Cyp3a Knockout)Cyp3a−/−Tg-3A4Hep(Human CYP3A4 in liver only)Cyp3a−/−Tg-3A4Int(Human CYP3A4 in intestine only)Cyp3a−/−Tg-3A4Hep/Int(Human CYP3A4 in both liver and intestine)

- Dosing and Sample Collection:

- Intravenous (IV) Administration: 1 mg/kg this compound via tail vein. Serial blood samples (20 μL) collected via tail vein at predetermined time points.

- Oral (PO) Administration: 5 mg/kg this compound by gavage. Serial blood samples collected similarly.

- Drug-Drug Interaction (DDI) Studies:

- CYP3A Inhibition: Cohorts of

Cyp3a−/−Tg-3A4Hep/Intmice are pretreated with itraconazole (a strong CYP3A inhibitor) before this compound administration. - CYP3A Induction: Cohorts of

PXR-CAR-CYP3A4/3A7mice are pretreated with rifampin (a CYP3A inducer) for 4 days before this compound administration.

- CYP3A Inhibition: Cohorts of

- Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

- Data Analysis: Non-compartmental analysis is performed to estimate pharmacokinetic parameters like AUC (Area Under the Curve), C~max~, and clearance.

The workflow for this pharmacokinetic study is summarized in the following diagram:

Protocol 2: In Vivo Validation of In Vitro-Derived Dosing Landscapes

This protocol is based on a study that used computational modeling of in vitro drug response data to predict effective dosing strategies for pan-RAF and MEK inhibitor combinations, which were then validated in vivo [3].

- Objective: To validate in vivo whether dosing strategies optimized from in vitro dose-response matrices can accurately predict tumor growth

References

Cobimetinib dose modification guidelines hepatotoxicity

Cobimetinib Hepatotoxicity: Dose Modification Criteria

The following table outlines the specific laboratory findings and corresponding clinical actions for managing hepatotoxicity during this compound treatment.

| Toxicity Grade | Laboratory Findings | Recommended Action |

|---|---|---|

| Grade 1-3 | ALT/AST elevations within defined limits for lower grades [1] | No dose adjustment. Continue therapy with close monitoring [2]. |

| First Occurrence of Grade 4 | ALT/AST >20x ULN (or >10x ULN with concurrent bilirubin elevation) [1] | Withhold this compound for up to 4 weeks [2] [3]. If improves to Grade 0-1, resume at next lower dose [2] [3]. Permanently discontinue if no improvement within 4 weeks [2] [3]. | | Recurrent Grade 4 | Recurrence of Grade 4 ALT/AST elevations after a previous occurrence | Permanently discontinue this compound [2] [3]. |

Clinical Monitoring & Management Protocol

A proactive monitoring strategy is critical for the safe administration of this compound. The following table details the essential clinical and laboratory surveillance protocol.

| Monitoring Parameter | Recommended Schedule | Purpose & Notes |

|---|

| Liver Function Tests (LFTs) (ALT, AST, Alkaline Phosphatase, Bilirubin) | Baseline, then at least monthly during treatment, and as clinically indicated [2] [4]. | Early detection of transaminitis and other liver injuries. More frequent testing may be needed if elevations occur [1]. | | Dose Reduction Levels | As required per management guidelines. | • First Reduction: 40 mg once daily • Second Reduction: 20 mg once daily • Permanently discontinue if 20 mg is not tolerated [2] [3]. | | Concomitant Medications | Prior to initiation and during therapy. | Avoid concurrent use of strong or moderate CYP3A inhibitors (e.g., clarithromycin, itraconazole), as they can increase this compound exposure by up to 6.7-fold [2] [5]. If short-term use is unavoidable, reduce the this compound dose to 20 mg [2] [3]. |

Underlying Mechanisms & Clinical Context

Understanding the hepatotoxicity profile of this compound requires insight into its mechanism of action and clinical context.

- Mechanism of Hepatotoxicity: The exact mechanism is not fully elucidated but is likely a class effect of MEK inhibitors. Inhibition of the MAPK pathway may have a direct effect on hepatocyte function. This compound is also metabolized primarily in the liver by CYP3A4, making it susceptible to drug-drug interactions that can exacerbate toxicity [1].

- Clinical Presentation: Elevations in serum aminotransferases are very common, occurring in 26% to 70% of patients receiving the this compound and vemurafenib combination. Grade 3 or higher elevations (ALT/AST >5x ULN) are observed in 6% to 12% of patients [1]. Clinically apparent liver injury with jaundice has been reported, though detailed case descriptions are limited [1] [5].

The following diagram illustrates the clinical decision-making workflow for managing hepatotoxicity during this compound therapy.

Key Considerations for Clinical Practice

- Patient Selection: Confirm BRAF V600E or V600K mutation prior to initiation. This compound is not indicated for wild-type BRAF melanoma [2] [5].

- No Baseline Dose Adjustment: No this compound starting dose adjustment is recommended for any degree of hepatic impairment (Child-Pugh A to C). However, patients with pre-existing cirrhosis or significant liver tumor burden may be at increased risk for hepatic failure [2] [1] [5].

- Comprehensive Management: Hepatotoxicity management is part of a broader safety profile that includes monitoring for cardiomyopathy, severe rash, retinopathy, rhabdomyolysis, and photosensitivity [2] [3].

I hope these detailed application notes and protocols are helpful for your research and drug development work. Should you require further elaboration on any specific aspect, please feel free to ask.

References

- 1. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound Dosage Guide + Max Dose, Adjustments [drugs.com]

- 3. Cotellic (this compound) dosing, indications, interactions, ... [reference.medscape.com]

- 4. This compound: uses, dosing, warnings, adverse events, ... [oncologynewscentral.com]

- 5. This compound [dermnetnz.org]

Cobimetinib: Dermatologic Evaluation Protocol

1. Introduction Cobimetinib is an allosteric MEK1/2 inhibitor used in combination with vemurafenib (a BRAF inhibitor) for treating BRAF V600E/K mutation-positive metastatic or unresectable melanoma [1] [2]. MEK is a key protein in the Ras-Raf-MEK-ERK (MAPK) signaling pathway, which is dysregulated in over 90% of cutaneous melanomas [2]. Targeted therapy with this combination blocks overactive signaling for cell growth and proliferation. However, a significant consequence of this treatment is a range of dermatologic adverse events (AEs), which necessitate a structured monitoring protocol to ensure patient safety and treatment continuity [1] [3] [4].

2. Key Dermatologic Adverse Events and Incidence The primary dermatologic AEs associated with this compound, often in combination with vemurafenib, are summarized in the table below. The data combines findings from clinical trials for unresectable/metastatic melanoma and histiocytic neoplasms [3].

Table 1: Common Dermatologic Adverse Events Associated with this compound (in combination regimens)

| Adverse Event | Incidence in Unresectable/Metastatic Melanoma | Incidence in Histiocytic Neoplasms | Severity/Notes |

|---|---|---|---|

| Photosensitivity | 46% [3] | Not Specified | Can be severe; sun sensitivity can persist after treatment ends [4]. |

| Acneiform Dermatitis | 16% [3] | 65% [3] | Very common in certain patient populations. |

| Maculopapular Rash | Very Common (≥10%) [3] | 31% [3] | A generalized rash that can become severe. |

| Alopecia | 15% [3] | Not Specified | Hair thinning or loss. |

| Hyperkeratosis | 11% [3] | Not Specified | Thickening of the outer layer of the skin. |

| Erythema | 10% [3] | Not Specified | Redness of the skin. |

| Cutaneous Squamous Cell Carcinoma (cuSCC) | Common (1-10%) [3] | Not Specified | A secondary skin malignancy; typically occurs early in therapy. |

| Basal Cell Carcinoma | Common (1-10%) [3] | Not Specified | A secondary skin malignancy. |

| New Primary Melanoma | Uncommon (0.1-1%) [3] | Not Specified | Requires vigilant skin checks. |

3. Pre-Treatment and On-Treatment Monitoring Protocol A proactive and scheduled dermatologic evaluation is mandatory for patients undergoing treatment with this compound. The protocol aims to detect and manage AEs early to prevent serious complications and dose modifications.

Table 2: Dermatologic Evaluation Schedule and Procedures for this compound Therapy

| Timepoint | Evaluation Components | Action Items & Referrals |

|---|

| Baseline (Before Treatment Initiation) | • Full-Body Skin Examination (FBSE): Document all existing moles, lesions, and skin abnormalities. • Dermatologic History: Assess history of skin cancer, psoriasis, acne, or other chronic skin conditions. • Patient Education: Review sun-protection strategies and self-examination techniques. | • Referral to Dermatology: For a comprehensive baseline assessment, especially for high-risk patients. • Biopsy: Any suspicious lesion should be biopsied to rule out malignancy prior to starting therapy. | | During Treatment (Each Cycle) | • FBSE at Every Visit: Focus on areas exposed to the sun. Inquire about and examine for new skin growths, sores, or changes in existing moles. • Assess for Rash & Photosensitivity: Grade the severity of any rash (e.g., maculopapular, acneiform) and photosensitivity reactions. | • Scheduled Monitoring: Formal dermatologic evaluation every 2 months is recommended during therapy [1] [4]. • Management: For mild-moderate rash, prescribe topical steroids and moisturizers. For severe rash, consider dose interruption, reduction, and systemic steroids [4]. | | Post-Treatment (Up to 6 Months After Last Dose) | • FBSE at 3 and 6 months: Continue monitoring for new skin malignancies, as the risk persists [1]. | • Follow-up: Ensure seamless communication with the dermatology team for long-term surveillance. |

4. Management Strategies for Common Cutaneous Adverse Events

- Photosensitivity Reaction: Patients must be advised to use broad-spectrum sunscreen (SPF ≥30) daily and reapply frequently. They should wear protective clothing (long sleeves, wide-brimmed hats) and avoid direct sun exposure, particularly between 10 a.m. and 2 p.m. [1] [4]. For established reactions, symptomatic management with cool compresses and topical corticosteroids is recommended.

- Rash (Acneiform/Maculopapular): For mild to moderate rashes, recommend alcohol-free, fragrance-free moisturizers to maintain skin barrier integrity. Topical corticosteroids (e.g., hydrocortisone, triamcinolone) and topical antibiotics (e.g., clindamycin) for acneiform eruptions are first-line treatments. For severe or generalized rashes that are symptomatic, temporary dose interruption or reduction of this compound may be necessary, followed by dose re-escalation once the rash improves to Grade 1 or less [4].

- Secondary Skin Malignancies (cuSCC): Any new wart, skin sore, or reddish bump that does not heal, or any change in a pre-existing mole, should be evaluated immediately [1]. Suspicious lesions require a prompt biopsy. The development of cuSCC typically does not require discontinuation of this compound; standard treatment involves local excision with clear margins, and therapy can continue [3].

5. Experimental and Diagnostic Methodologies

- Liquid Biopsy for Monitoring Resistance: Emerging research highlights the utility of liquid biopsy to track tumor evolution in real-time. Analysis of circulating tumor DNA (ctDNA) can identify resistance mutations (e.g., MEK1 p.P124L) that emerge during therapy. This approach, combined with in silico molecular dynamics simulation, can help identify alternative MEK inhibitors (like this compound) that may overcome this resistance, guiding a switch in therapy for improved patient outcomes [5].

- Molecular Dynamics Simulation Workflow: This computational method involves:

- System Preparation: Using the crystal structure of MEK1 in complex with an inhibitor (e.g., PDB code: 4LMN for this compound).

- Simulation Run: Performing classic molecular dynamics simulations (e.g., for 500 ns) using software like GROMACS and force fields like CHARMM36m.

- Trajectory Analysis: Comparing results in terms of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the stability and interaction dynamics of the drug-target complex, especially in the presence of resistance mutations [5].

MAPK Pathway and this compound Mechanism

The diagram below illustrates the targeted signaling pathway and the drug's mechanism of action.

Dermatologic Monitoring Workflow

The following flowchart outlines the key steps in the dermatologic evaluation protocol for patients on this compound.

References

- 1. This compound (oral route) - Side effects & dosage [mayoclinic.org]

- 2. Allosteric MEK1/2 inhibitors including cobimetanib and ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Side Effects: Common, Severe, Long Term [drugs.com]

- 4. This compound (Cotellic®) [oncolink.org]

- 5. A Combined Liquid Biopsy and in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

Cobimetinib liver function test monitoring frequency

Hepatotoxicity Profile of Cobimetinib

The table below summarizes the incidence and characteristics of liver test abnormalities associated with this compound, particularly when used in combination with vemurafenib.

| Parameter | Incidence/Details |

|---|---|

| Any LFT Elevation | 26% to 70% of patients [1] |

| ALT >5x ULN | 6% to 12% of patients [1] |

| Clinically Apparent Liver Injury | Rare instances; features not described in detail [1] |

| Likelihood Score | D (Possible cause of clinically apparent liver injury) [1] |

| Key Risk Factor | Pre-existing cirrhosis or hepatic impairment from liver tumor burden [1] |

Monitoring and Management Protocol

The following tables outline the essential steps for monitoring and managing hepatotoxicity during this compound therapy, based on product label recommendations and clinical data [1] [2].

Table 2: LFT Monitoring Schedule for this compound Therapy

| Phase | Monitoring Activity | Frequency / Timing |

|---|---|---|

| Pretreatment | Perform baseline liver function tests (LFTs). | Prior to initiation of therapy [2]. |

| During Treatment | Monitor LFTs. | Monthly, or more frequently as clinically indicated [1] [2]. |

Table 3: Management of Elevated LFTs

| Action Trigger | Recommended Management |

|---|---|

| ALT/AST >5x ULN | Temporarily interrupt this compound. Confirm the elevation if clinically appropriate [1]. |

| Upon Improvement | Once LFTs improve to near baseline levels, this compound may be resumed at a reduced dose [1]. |

| Failure to Improve | Permanently discontinue this compound if laboratory values do not improve significantly or resolve within a few weeks [1]. |

Drug-Disposition and Interaction Considerations

This compound is primarily eliminated via Cytochrome P450 3A4 (CYP3A4)-mediated hepatic metabolism [3]. Physiologically based pharmacokinetic (PBPK) modeling suggests CYP3A4 contributes to approximately 78% of its total clearance [3]. This makes this compound susceptible to clinically significant drug-drug interactions (DDIs).

Table 4: Predicted Drug-Drug Interaction Risks with this compound

| Perpetrator Drug | Effect on this compound Exposure (AUC) | Clinical Recommendation |

|---|---|---|

| Itraconazole (strong CYP3A4 inhibitor) | Increase of ~7-fold [3] | Avoid concomitant use. |

| Erythromycin, Diltiazem (moderate CYP3A4 inhibitors) | Increase of 3 to 4-fold [3] | Use with caution and consider dose adjustments. |

| Fluvoxamine (weak CYP3A4 inhibitor) | No predicted change [3] | No action needed. |

| Rifampicin (strong CYP3A4 inducer) | Decrease of ~83% [3] | Avoid concomitant use. |

| Efavirenz (moderate CYP3A4 inducer) | Decrease of ~72% [3] | Avoid concomitant use. |

Experimental Protocol: Assessing DDI Potential

For researchers, the following methodology outlines how the DDI potential of this compound was evaluated [3].

Objective: To predict the drug-drug interaction risk between this compound and CYP3A4 inhibitors/inducers using a Physiologically Based Pharmacokinetic (PBPK) model.

Methods:

- Model Development: A PBPK model for this compound was developed using in vitro absorption, distribution, metabolism, and excretion (ADME) data.

- Model Verification: The model was optimized and verified by comparing its simulations to clinical pharmacokinetic data from studies in healthy volunteers, including data from a DDI study with itraconazole.

- Sensitivity Analysis: A sensitivity analysis was performed to confirm the fraction of this compound clearance mediated by CYP3A4.

- Simulation: The verified model was used to simulate the effects of other CYP3A4 inhibitors (e.g., fluvoxamine, erythromycin, diltiazem) and inducers (e.g., rifampicin, efavirenz) on this compound exposure.

Monitoring and Management Workflow

The workflow diagram below summarizes the protocol for monitoring and managing liver injury during this compound therapy.

Key Conclusions for Clinical Practice

For researchers and clinicians, the key takeaways are:

- Vigilant Monitoring is Essential: Hepatotoxicity, ranging from asymptomatic enzyme elevations to rare acute liver injury, is a well-documented risk of this compound therapy [1]. Adherence to the baseline and monthly monitoring schedule is critical [1] [2].

- Proactive Management Mitigates Risk: The predefined protocol for dose interruption and modification in response to elevated LFTs allows for continued therapy while managing toxicity [1].

- Account for Metabolic Interactions: this compound's significant metabolism by CYP3A4 necessitates careful review of concomitant medications to avoid potent inhibitors or inducers, which can drastically alter drug exposure and efficacy or safety [3].

References

Cobimetinib severe rash management female patients

Risk Factor Analysis & Clinical Profile

This table summarizes the key characteristics of cobimetinib-induced severe rash identified from a pooled analysis of clinical trials [1].

| Characteristic | Details |

|---|---|

| At-Risk Patient Population | Patients on Vemurafenib (BRAF inhibitor) monotherapy or combination therapy with this compound (MEK inhibitor) [1]. |

| Key Risk Factor: Female Sex | Females have a two-fold increased risk of developing severe (Grade 3 or 4) rash compared to males (22% vs. 11%; OR 2.17, 95% CI 1.52-3.09) [1]. |

| Other Associated Risk Factor | Low body weight was associated with increased risk, though this was not independent of sex in multivariate analysis [1]. |

| Time to Onset | Median time to severe rash was 11 days, with 90% of events occurring within the first 5 weeks of therapy [1]. |

Clinical Management & Monitoring Guidelines

Based on clinical guidelines and prescribing information, here is a summary of the monitoring and management strategies for dermatologic toxicities.

| Guideline Aspect | Recommendation |

|---|---|

| Baseline Assessment | Perform a dermatologic evaluation prior to initiation of therapy [2] [3]. |

| Ongoing Monitoring | Conduct regular skin exams every 2 months during treatment and for 6 months after discontinuation [2] [3]. Educate patients, especially females, to self-monitor for early signs like redness or itching [1]. |

| Dosage Modification | For intolerable Grade 2 or any Grade 3/4 dermatologic reactions: interrupt therapy, reduce dosage, or permanently discontinue this compound [2]. |

| Adjunctive Care & Warnings | Photosensitivity is common (up to 46% [4]). Advise patients to use sunscreen (SPF ≥30), wear protective clothing, and avoid intense sun exposure [5] [3]. Counsel patients on the risk of other skin cancers (e.g., cutaneous squamous cell carcinoma) and the need for prompt reporting of new skin lesions [2] [4]. |

Rash Management Clinical Protocol

For a practical workflow, the following diagram outlines the key decision points in managing a patient who presents with a rash during this compound therapy. This synthesizes the recommendations from the cited literature.

FAQ for Research & Development

Q1: What is the biological rationale for the increased risk of severe rash in female patients? The pooled analysis that identified female sex as a key risk factor could not definitively establish the underlying biological mechanism [1]. A general hypothesis for BRAF inhibitor-induced skin toxicity is that it may be caused by keratinocyte proliferation facilitated by the inhibition of wild-type BRAF in skin cells, leading to paradoxical activation of the MAPK pathway [1]. The specific reason for the sex-based disparity remains an area for further investigation.

Q2: Are there any specific diagnostic or pre-clinical models recommended for studying this adverse event? The provided literature does not specify particular pre-clinical models. The evidence is derived from human clinical trials (BRIM-2, BRIM-3, coBRIM) [1]. Research into the mechanism could involve models that study the effects of BRAF/MEK inhibition on wild-type keratinocytes in the context of sex hormones.

Q3: How should clinical trial protocols be designed to better capture and mitigate this risk? Protocols should:

- Pre-stratify randomization and analysis by sex to better detect outcome disparities [1].

- Mandate proactive dermatologic monitoring, especially in the first 5 weeks of treatment [1] [2].

- Include clear, pre-defined guidelines for dose interruption, reduction, and discontinuation specifically for dermatologic toxicities [2].

References

- 1. Risk factors for severe with use of vemurafenib alone or in... rash [bmccancer.biomedcentral.com]

- 2. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 3. This compound [mskcc.org]

- 4. This compound Side Effects: Common, Severe, Long Term [drugs.com]

- 5. This compound (Cotellic®) [oncolink.org]

Cobimetinib Photosensitivity: Clinical Profile & Incidence

Photosensitivity is a very common adverse reaction in patients treated with the cobimetinib and vemurafenib combination. The following table summarizes key quantitative data from clinical studies.

| Aspect | Incidence in coBRIM Phase III Trial | Notes/Severity |

|---|---|---|

| Overall Incidence | 46% of patients (with vemurafenib) [1] | One of the most common adverse events (≥30%) [1]. |

| Grade 3+ Incidence | 4% of patients (with vemurafenib) [2] | Grade 3+ reactions are less common [2]. |

| Onset & Course | Majority occur in first treatment cycle [2] | Incidence decreases substantially after the first cycle [2]. |

| Management Action | Dose interruption & reduction are effective [3] | Used for intolerable Grade 2 or any Grade 3/4 photosensitivity [3]. |

Photosensitivity Prevention & Management Protocol

Based on the prescribing information and clinical trial data, the following strategies are recommended to prevent and manage photosensitivity.

Patient Pre-treatment Counseling and Proactive Measures

- Sun Avoidance: Advise patients to avoid sun exposure during treatment. This is the most critical preventive step [3]. Recommendations include:

- Seeking shade and avoiding prolonged outdoor time between 10 a.m. and 4 p.m.

- Wearing protective clothing (long sleeves, wide-brimmed hats).

- Using broad-spectrum UVA/UVB sunscreen with high SPF (≥50) daily, even on cloudy days and when indoors near windows.

- Drug Mechanism Education: Inform patients that this photosensitivity is a direct pharmacological effect of the drug, making them more sensitive to sunlight than usual.

Clinical Monitoring and Dosage Modification

- Routine Assessment: Clinicians should actively monitor for signs of photosensitivity during patient follow-ups.

- Structured Dosage Modifications: Adhere to the following protocol for managing reactions [3]:

- For intolerable Grade 2 or any Grade 3/4 photosensitivity: Interrupt this compound therapy for up to 4 weeks.

- Upon improvement: Once the toxicity improves to Grade 1 or less, resume this compound at a reduced dosage.

- If no improvement: If the reaction does not improve within 4 weeks of interrupting therapy, permanently discontinue this compound.

Mechanism of this compound-Induced Photosensitivity

The diagram below illustrates the proposed biological mechanism by which this compound, in combination with vemurafenib, induces photosensitivity. The MAPK pathway inhibition in keratinocytes is a key contributor.

Clinical Management Workflow

This flowchart outlines the standardized procedure for managing photosensitivity reactions in a clinical setting, based on the dosage modification guidelines.

References

Cobimetinib Gastrointestinal Adverse Events: Clinical Profile & Management

FAQ 1: What is the clinical profile of GI adverse events associated with cobimetinib?

This compound, a MEK1/2 inhibitor, disrupts the MAPK signaling pathway, which is crucial for cell proliferation and survival. This action, while therapeutic in BRAF-mutated cancers, also affects normal gastrointestinal tract lining cells, leading to high rates of diarrhea, nausea, and vomiting [1] [2].

The table below summarizes the incidence and grading of these key GI adverse events from clinical data:

| Adverse Event | Incidence (Grade 1-4) | Grade 3/4 Incidence | Onset & Duration |

|---|---|---|---|

| Diarrhea | Very common (≈60%) [1] | Less common, but occurs [1] | Often occurs early in treatment cycles; manageable with interventions [2]. |

| Nausea | Common (≈41%) [1] | Not specified in results | Detailed frequency and severity not fully quantified in available data. |

| Vomiting | Common (≈24%) [1] | Not specified in results | Detailed frequency and severity not fully quantified in available data. |

FAQ 2: What are the established protocols for managing these GI events?

Management is proactive and reactive, involving patient education, supportive care, and dose modifications. The following workflow provides a general management structure, with specific details in the subsequent table.

The table below details specific interventional strategies for each grade of adverse event.

| Intervention | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) |

|---|---|---|---|---|

| General Management | Continue this compound at current dose. | Interrupt this compound therapy for up to 4 weeks [3]. | Interrupt this compound therapy for up to 4 weeks [3]. | Permanently discontinue this compound [3]. |

| Supportive Care | Initiate dietary modifications and anti-diarrheals (e.g., loperamide) or antiemetics [2]. | Ensure adequate hydration and electrolyte replacement. Intensify antiemetic/antidiarrheal therapy. | Medical intervention for hydration (IV fluids) and symptom control. | Requires urgent and intensive medical care. |

| Dose After Recovery | No change. | Resume at same dose if improved to Grade 0-1 within 4 weeks [3]. If intolerable, resume at a reduced dose [3]. | Resume at a reduced dose only if improved to Grade 0-1 within 4 weeks [3]. | Do not resume. |

References

Incidence and Clinical Significance of CPK Elevation

CPK (Creatine Kinase) elevation is a known, common occurrence with cobimetinib, particularly when used in combination with vemurafenib [1]. The table below summarizes the quantitative data on its incidence.